![molecular formula C15H14N4O3S B2858136 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 712319-93-2](/img/structure/B2858136.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and heterocyclic rings. The oxadiazole ring is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial and Hemolytic Agents
A study by Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating antimicrobial and hemolytic activities. The compounds showed varying degrees of activity against selected microbial species, with one compound being highlighted for its activity against a panel of microbes. This series exhibited less toxicity, suggesting potential for further biological screening (Rehman et al., 2016).
Biological Studies of Oxadiazole Derivatives
Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, exploring their crystal structures and biological activities. The study found that compounds demonstrated good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).
Antibacterial and Antifungal Activities
Devi et al. (2022) investigated the antibacterial and antifungal activities of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives. The compounds displayed excellent activity against a range of microorganisms and demonstrated good cytotoxic activities (Devi et al., 2022).
Enzyme Inhibition Studies
Rehman et al. (2013) focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and evaluated their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The study found that the synthesized compounds were relatively more active against acetylcholinesterase, indicating potential therapeutic applications (Rehman et al., 2013).
Future Directions
Oxadiazoles and their derivatives have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-7-12(19-22-10)16-13(20)9-23-15-18-17-14(21-15)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXEQVNKUROBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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